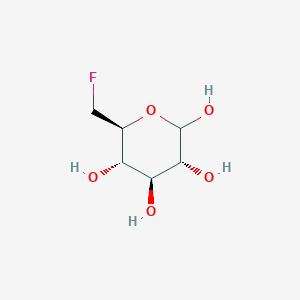

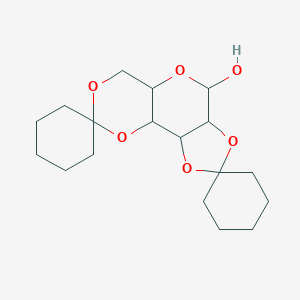

2,3:4,6-二-o-环己亚甲基-α-D-甘露吡喃糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose involves multiple steps, starting from basic sugar molecules. A notable method includes the use of cyclohexyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside as a starting material. This method showcases the transformation of simpler sugars into more complex structures through reactions like allylic substitution using a palladium catalyst (Brito et al., 1999).

Molecular Structure Analysis

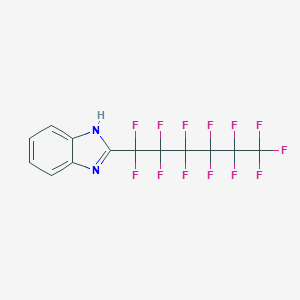

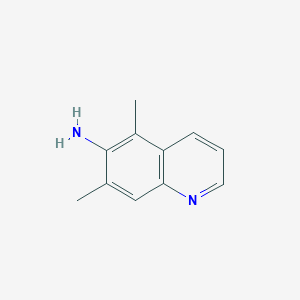

The molecular structure of 2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose is characterized by its cyclohexylidene rings and the configuration of its mannopyranose moiety. Research has focused on analyzing these structures through methods like NMR spectroscopy, which helps in understanding the spatial arrangement of atoms within the molecule and their electronic environment, crucial for predicting the molecule's reactivity and interaction with other molecules.

Chemical Reactions and Properties

This compound's chemical reactions are significant for its functionalization and application in synthetic chemistry. Studies detail how the molecule can undergo various chemical reactions, highlighting its versatility. For example, its glycosylation reactions and its role as a substrate in enzymatic assays illustrate its reactivity and potential utility in biochemical research (Kaur & Hindsgaul, 1991).

科学研究应用

多糖的合成2,3:4,6-二-o-环己亚甲基-α-D-甘露吡喃糖分子在合成复杂多糖中得到应用。例如,小林等人 (1993) 详细介绍了梳状支化立体规则多糖 4-O-α-D-甘露吡喃糖基-(1-->6)-α-D-甘露吡喃聚糖的化学合成,该合成通过一系列涉及保护基团转化和开环聚合的反应进行 (小林、野村和冈田,1993)。

糖苷化和标记P. Abronina 等人 (2005) 在 3,6-支化甘露戊糖的合成中使用了与 2,3:4,6-二-o-环己亚甲基-α-D-甘露吡喃糖在结构上相似的甲基 2,4-二-O-苯甲酰基-α-D-甘露吡喃糖苷,该甘露戊糖带有末端的 D-[1-13C]甘露吡喃糖残基。这说明了该分子在合成标记化合物以供进一步研究和分析目的中的作用 (Abronina 等,2005)。

生物活性化合物的合成生物活性化合物的合成,例如模拟细菌 O 抗原的寡糖,涉及与 2,3:4,6-二-o-环己亚甲基-α-D-甘露吡喃糖在结构上相关的中间体。Lei 等人 (1995) 合成了模拟霍乱弧菌 O:1 英纳巴血清型的 O 抗原的三糖甲基 α-糖苷。这强调了该分子在合成用于疫苗开发或生物学研究的生物活性结构中的相关性 (Lei、Ogawa 和 Kováč,1995)。

甘露糖基化过程D. Crich 和 W. Cai (2000) 证明了在高度非对映选择性 α-甘露吡喃糖基化过程中利用 2,3:4,6-二-o-环己亚甲基-α-D-甘露吡喃糖的衍生物。这突出了该分子在立体选择性合成中的用途,这对于制备具有明确立体化学的复杂分子至关重要 (Crich 和 Cai,2000)。

结构研究和衍生物的合成S. Khan 等人 (1990) 探索了单脱氧氟化甲基和 4-硝基苯基 α-D-甘露二糖苷和相关甘露吡喃糖苷的合成,证明了该分子在合成结构多样的衍生物以进行生物和化学研究中的重要性 (Khan、Jain、Abbas 和 Matta,1990)。

未来方向

属性

InChI |

InChI=1S/C18H28O6/c19-16-15-14(23-18(24-15)9-5-2-6-10-18)13-12(21-16)11-20-17(22-13)7-3-1-4-8-17/h12-16,19H,1-11H2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQACDWMYPBKPLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OCC3C(O2)C4C(C(O3)O)OC5(O4)CCCCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397075 |

Source

|

| Record name | ST023399 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose | |

CAS RN |

70835-78-8 |

Source

|

| Record name | ST023399 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70835-78-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。